

# Bicine vs. Glycine in Electrophoresis: A Comparative Guide to Running Buffers

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For researchers, scientists, and drug development professionals seeking to optimize protein separation, the choice of running buffer in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of experimental success. While the traditional Laemmli system, utilizing a Tris-glycine running buffer, is widely used, alternative buffers such as Bicine offer significant advantages in specific applications. This guide provides an objective comparison of Bicine and glycine-based running buffers, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

## Key Performance Differences: Bicine Outshines Glycine in Resolution

Experimental evidence demonstrates that Bicine-based buffer systems can significantly enhance protein resolution, particularly for challenging samples like membrane proteins and low molecular weight proteins. A key advantage of Bicine is its ability to operate at a more neutral pH compared to the highly alkaline environment of the Tris-glycine system, which can lead to sharper bands and improved protein integrity.

A study on the separation of membrane proteins from Clostridium thermocellum using a doubled sodium dodecyl sulfate-PAGE (dSDS-PAGE) method revealed a substantial improvement in protein detection with a Bicine-based buffer. The results showed a 151% increase in the number of detected protein spots when using a Bicine-dSDS-PAGE system compared to the standard glycine-dSDS-PAGE (Laemmli protocol)[1]. This indicates a superior resolving power of the Bicine system for complex protein mixtures.



Similarly, buffer systems that operate at a more neutral pH, such as Bis-Tris (structurally similar to a Bicine-Tris system), are known to produce sharper protein bands and offer greater protein stability during electrophoresis.

**Quantitative Performance Comparison** 

Performance Metric	Bicine-based Buffer System	Glycine-based Buffer System (Laemmli)	Reference
Protein Spot Count (Membrane Proteins)	151% increase in detected spots	Standard baseline	[1]
Band Sharpness	Generally sharper bands due to lower operating pH	Can lead to diffuse bands, especially at lower molecular weights	
Protein Integrity	Better preservation due to near-neutral pH	Potential for protein modification at high pH	
Resolution of Low Molecular Weight Proteins	Improved resolution	Often results in poor separation of small proteins and peptides	

## Experimental Protocols Standard Tris-Glycine SDS-PAGE Protocol

This protocol is based on the traditional Laemmli method.

#### 1. Reagents:

• 10X Tris-Glycine-SDS Running Buffer:

Tris base: 30.3 g

o Glycine: 144 g



- o SDS: 10 g
- Dissolve in deionized water to a final volume of 1 L. The pH should be approximately 8.3 and should not be adjusted.
- 2X Laemmli Sample Buffer:
  - 0.5 M Tris-HCl, pH 6.8: 4.0 mL
  - Glycerol: 2.0 mL
  - 10% (w/v) SDS: 4.0 mL
  - β-mercaptoethanol: 0.8 mL
  - 0.5% (w/v) Bromophenol blue: 0.4 mL
  - Deionized water to 10 mL.
- Resolving and Stacking Gels: Prepare according to standard protocols based on the desired acrylamide percentage.

#### 2. Procedure:

- Prepare 1X Tris-Glycine-SDS Running Buffer by diluting the 10X stock solution with deionized water.
- Assemble the electrophoresis apparatus with the cast polyacrylamide gel.
- Fill the inner and outer buffer chambers with 1X running buffer.
- Prepare protein samples by mixing with an equal volume of 2X Laemmli Sample Buffer and heating at 95-100°C for 5 minutes.
- Load the prepared samples and molecular weight markers into the wells.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.



After electrophoresis, proceed with staining or western blotting.

## Bicine-Tris SDS-PAGE Protocol (Adapted for Enhanced Resolution)

This protocol is adapted for improved resolution, particularly for low molecular weight and membrane proteins.

- 1. Reagents:
- 10X Bicine-Tris Running Buffer:
  - Tris base: 60.6 g
  - o Bicine: 81.6 g
  - SDS: 10 g
  - Dissolve in deionized water to a final volume of 1 L. The pH should be approximately 8.2.
     Do not adjust the pH.
- 2X Sample Buffer (compatible with Bicine-Tris):
  - o 0.5 M Tris-HCl, pH 6.8: 4.0 mL
  - o Glycerol: 2.0 mL
  - 10% (w/v) SDS: 4.0 mL
  - β-mercaptoethanol: 0.8 mL
  - o 0.5% (w/v) Bromophenol blue: 0.4 mL
  - Deionized water to 10 mL.
- Resolving and Stacking Gels: Prepare using a lower pH buffer system (e.g., Tris-HCl, pH 8.0 for the resolving gel) to complement the running buffer.



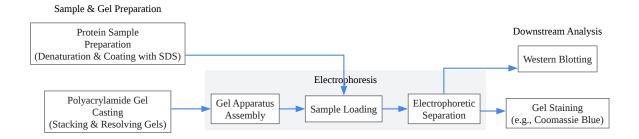
#### 2. Procedure:

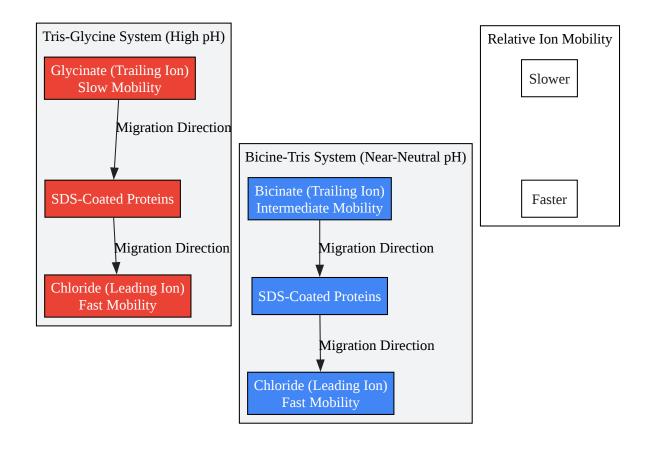
- Prepare 1X Bicine-Tris Running Buffer by diluting the 10X stock solution with deionized water.
- Assemble the electrophoresis apparatus with the cast polyacrylamide gel.
- Fill the inner and outer buffer chambers with 1X running buffer.
- Prepare protein samples by mixing with an equal volume of 2X Sample Buffer and heating at 70°C for 10 minutes.
- Load the prepared samples and molecular weight markers into the wells.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
- Following electrophoresis, proceed with further analysis.

### Visualizing the Workflow and Ion Mobility

The following diagrams illustrate the general workflow of SDS-PAGE and the theoretical differences in ion movement between the glycine and Bicine-based systems.







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### References

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